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molecular formula C6H4N4O2 B1313576 5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 63572-73-6

5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1313576
M. Wt: 164.12 g/mol
InChI Key: RXLQRSOJODHPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394795B2

Procedure details

A suspension of 1H-pyrazol-5-amine (0.804 g, 9.48 mmol) and sodium nitromalonaldehyde monohydrate (1.56 g, 9.96 mmol) in acetic acid (12 mL) was heated to 90° C. overnight. The reaction mixture was cooled to room temperature and poured into water (50 mL). The resulting solids were collected by filtration. The solids were washed with water (3×20 mL) and dried in vacuo to give 5-nitro-1H-pyrazolo[3,4-b]pyridine (1.40 g, 84%) as a solid.
Quantity
0.804 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([NH2:6])=[CH:4][CH:3]=[N:2]1.O.[N+:8]([CH:11]([CH:14]=O)[CH:12]=O)([O-:10])=[O:9].[Na].O>C(O)(=O)C>[N+:8]([C:11]1[CH:12]=[C:4]2[CH:3]=[N:2][NH:1][C:5]2=[N:6][CH:14]=1)([O-:10])=[O:9] |f:1.2.3,^1:15|

Inputs

Step One
Name
Quantity
0.804 g
Type
reactant
Smiles
N1N=CC=C1N
Name
Quantity
1.56 g
Type
reactant
Smiles
O.[N+](=O)([O-])C(C=O)C=O.[Na]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
WASH
Type
WASH
Details
The solids were washed with water (3×20 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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